Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate
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Overview
Description
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the direct stereochemical control during the transformation that generates the azabicyclo architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound shares a similar bicyclic structure but has different functional groups.
2-Azabicyclo[3.2.1]octane:
Uniqueness
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to its specific structural features and the presence of a carboxylate group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C_{10}H_{15}NO_2
- Molecular Weight : Approximately 181.23 g/mol
- Functional Groups : Contains a carboxylate group and a nitrogen atom integrated into the bicyclic structure, enhancing its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to act as monoamine reuptake inhibitors, which can be beneficial in treating mood disorders such as depression and anxiety .
- Agonist Activity : Some derivatives exhibit agonistic properties at opioid receptors, indicating potential pain relief applications .
Case Studies and Research Findings
Several studies have investigated the biological effects of azabicyclo[3.2.1]octane derivatives:
- Antidepressant Effects : A study highlighted that derivatives of azabicyclo[3.2.1]octane can inhibit the reuptake of serotonin and norepinephrine, demonstrating efficacy comparable to established antidepressants .
- Anticancer Activity : Research has indicated that certain azabicyclo[3.2.1]octane compounds show cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma .
- Anti-inflammatory Properties : The compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Common precursors include amino acids or other nitrogen-containing compounds.
- Key Reactions : The synthesis often employs cyclization methods to form the bicyclic structure, followed by esterification to introduce the carboxylate group .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
Methyl 3-azabicyclo[3.2.1]octane | Monoamine reuptake inhibition | Antidepressant effects |
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane | Opioid receptor agonist | Analgesic properties |
Pyrazole azabicyclo[3.2.1]octane | NAAA inhibition | Anti-inflammatory effects |
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-7(4-9)5-10-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
ZFRUYGRNMVLNGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)CNC2 |
Origin of Product |
United States |
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